(1-(Thiazol-2-yl)piperidin-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(1,3-thiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-7-8-1-4-11(5-2-8)9-10-3-6-13-9/h3,6,8,12H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPUWLEWRYPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 Thiazol 2 Yl Piperidin 4 Yl Methanol and Analogous Structures
Strategic Approaches to the Thiazolyl-Piperidine Core
The formation of the central thiazolyl-piperidine structure is a critical step that can be achieved through several distinct synthetic philosophies. These include building the thiazole (B1198619) ring onto a piperidine (B6355638) precursor, coupling pre-formed heterocyclic units, and various derivatization techniques.
Multi-component Reaction Strategies for Thiazole Annulation
The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, serves as a foundational two-component strategy. However, modern advancements have led to the development of true multi-component reactions for thiazole synthesis. For instance, a versatile MCR involves the reaction of oxo components (aldehydes or ketones), primary amines, thiocarboxylic acids, and an isocyanide to produce 2,4-disubstituted thiazoles in a single step.
Other notable MCR strategies for thiazole ring formation include:
A three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates.
The reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate.
Chemoenzymatic one-pot MCRs that utilize enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates under mild conditions.
These MCRs provide rapid access to a diverse library of thiazole derivatives, which can then be further functionalized or coupled with a piperidine moiety.
Table 1: Overview of Multi-component Reactions for Thiazole Synthesis
| Reaction Name/Type | Key Reactants | Typical Conditions | Product Type |
|---|---|---|---|
| Hantzsch Synthesis (Two-component) | α-Haloketone, Thioamide | Reflux in solvent (e.g., ethanol) | Substituted Thiazoles |
| Isocyanide-based MCR | Oxo component, Primary amine, Thiocarboxylic acid, Isocyanide | One-pot, often at room temperature | 2,4-Disubstituted Thiazoles |
| Acetylenedicarboxylate MCR | Primary amine, Dialkyl acetylenedicarboxylate, Isothiocyanate | Solvent-free or in solvent, may be accelerated by a catalyst | Highly substituted Thiazoles |
| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Enzyme catalysis (e.g., trypsin), mild conditions (e.g., 45°C) | Substituted Thiazoles |
Functionalization of Pre-formed Thiazole and Piperidine Moieties
A highly convergent and common strategy for constructing the thiazolyl-piperidine core involves coupling two pre-functionalized heterocyclic rings. This approach typically entails the formation of a carbon-nitrogen bond between the piperidine nitrogen and the C2 position of the thiazole ring.
One of the most powerful methods for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between an amine (piperidine) and an aryl or heteroaryl halide (e.g., 2-bromothiazole). The reaction requires a palladium catalyst (such as Pd(dba)₂ or a pre-catalyst), a phosphine (B1218219) ligand (like tBuDavePhos or BINAP), and a base (e.g., sodium tert-butoxide). This method is widely used due to its high functional group tolerance and broad substrate scope, allowing for the coupling of various substituted piperidines and thiazoles.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. In this reaction, the nucleophilic nitrogen of the piperidine ring attacks an electron-deficient thiazole ring that is activated by an appropriate leaving group at the C2 position.
Reductive Amination and Coupling Reactions in Piperidine Derivatization
While cross-coupling reactions are primary for forming the N-(thiazol-2-yl) bond, reductive amination is a crucial tool for the synthesis and derivatization of the piperidine precursors themselves. Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
In the context of synthesizing analogs, a piperidin-4-one derivative could undergo reductive amination to introduce various substituents at the 4-position prior to its coupling with the thiazole ring. However, for the direct formation of the N-(thiazol-2-yl) bond, reductive amination is not the typical pathway. The more direct and widely applied methods are the coupling reactions, such as the Buchwald-Hartwig amination, described in the previous section. These coupling reactions provide a reliable and efficient means to connect the pre-formed thiazole and piperidine heterocyclic systems.
Specific Synthetic Pathways for (1-(Thiazol-2-yl)piperidin-4-yl)methanol and its Direct Derivatives
The synthesis of the specific target molecule, this compound, typically follows a linear sequence starting from commercially available piperidine precursors. This involves first establishing the thiazolyl-piperidine core and then performing a functional group reduction to obtain the final hydroxymethyl group.
Synthesis via Piperidine-4-carboxylic Acid or Ester Precursors
A common and logical synthetic route to this compound begins with a piperidine-4-carboxylic acid or its corresponding ester, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
The synthesis generally proceeds via the following steps:
N-Arylation: The secondary amine of the piperidine-4-carboxylate is coupled with a 2-halothiazole (e.g., 2-bromothiazole). This is typically achieved using the Buchwald-Hartwig cross-coupling reaction as previously described. This step forms the key intermediate, ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate.
Ester Hydrolysis (Optional): If the starting material is the acid, this step is omitted. If an ester is used, it can be hydrolyzed to the corresponding carboxylic acid, 1-(thiazol-2-yl)piperidine-4-carboxylic acid, under basic conditions (e.g., using NaOH or LiOH) followed by acidification. However, it is often more direct to reduce the ester.
This pathway is advantageous as it utilizes readily available starting materials and builds the molecule in a convergent manner, establishing the core structure before the final reduction step.
Reduction of Carbonyl Functionalities to Hydroxymethyl Groups
The final step in the synthesis is the reduction of the carbonyl group at the C4 position of the piperidine ring to a primary alcohol (a hydroxymethyl group).
Reduction of Esters: The intermediate, ethyl 1-(thiazol-2-yl)piperidine-4-carboxylate, can be effectively reduced to the target alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide. libretexts.orgucalgary.ca
Reduction of Carboxylic Acids: If the carboxylic acid intermediate is used, it can also be reduced to the primary alcohol using LiAlH₄. masterorganicchemistry.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters or carboxylic acids to alcohols. libretexts.orglibretexts.org
Alternative reducing systems, such as a mixture of sodium borohydride or potassium borohydride with a metal halide like lithium chloride, have been developed as safer and more economical options for the reduction of heterocyclic carboxylic acid esters. google.com This transformation completes the synthesis, yielding the desired this compound.
Table 2: Common Reducing Agents for Carbonyl to Hydroxymethyl Conversion
| Reducing Agent | Substrate | Typical Conditions | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Anhydrous THF or Et₂O, followed by aqueous workup | Highly reactive, potent reducing agent. masterorganicchemistry.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Ester, Carboxylic Acid | Generally unreactive for this transformation. | Milder reagent, typically used for aldehydes and ketones. libretexts.org |
| Potassium Borohydride/Lithium Chloride (KBH₄/LiCl) | Ester | Alcoholic solvent (e.g., methanol (B129727), ethanol), reflux | Safer, more economical alternative to LiAlH₄. google.com |
Methodological Advancements in Heterocyclic Synthesis
The construction of the this compound scaffold involves the strategic formation of a crucial N-C bond between the piperidine and thiazole rings. Traditional methods for achieving this transformation often require harsh reaction conditions and long reaction times. However, contemporary organic synthesis has seen a paradigm shift towards more efficient and environmentally benign strategies.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, dramatically reducing reaction times from hours to minutes and often leading to higher product yields and purities. nih.govdpkmr.edu.inresearchgate.net The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This efficient energy transfer can overcome high activation barriers and accelerate reaction rates.
In the context of synthesizing N-heteroaryl piperidines, MAOS has been effectively applied to cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. nih.gov The application of microwave irradiation to the Buchwald-Hartwig coupling of a 2-halothiazole with 4-piperidinemethanol (B45690) offers a direct and efficient route to this compound. The significant reduction in reaction time is a key advantage, making this approach highly attractive for rapid library synthesis and lead optimization in drug discovery. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination for N-Arylpiperidine Synthesis
| Entry | Catalyst/Ligand | Base | Solvent | Method | Time | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Conventional | 24 h | Moderate |
| 2 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Microwave | 10-30 min | Moderate to Excellent |
This table presents a generalized comparison based on literature for similar Buchwald-Hartwig reactions. Specific conditions for the synthesis of this compound would require experimental optimization.
The synthesis of thiazolidin-4-one derivatives, which share a heterocyclic core, has also been significantly improved through microwave-assisted methods, highlighting the broad applicability of this technology in heterocyclic chemistry. nih.govresearchgate.net For instance, the synthesis of various thiazolidin-4-one analogs has been achieved in significantly shorter reaction times and with high yields under microwave irradiation compared to conventional heating. nih.gov
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. mdpi.comacgpubs.org This approach is particularly valuable for the synthesis of complex molecules like this compound as it streamlines the synthetic process.
A potential one-pot strategy for the synthesis of the target molecule could involve the renowned Hantzsch thiazole synthesis followed by an in-situ N-arylation. The Hantzsch synthesis provides a straightforward method for constructing the thiazole ring from an α-haloketone and a thioamide. mdpi.comasianpubs.org By carefully selecting the reaction conditions, the newly formed 2-aminothiazole (B372263) intermediate could be directly coupled with a suitable piperidine precursor in the same reaction vessel.
Multicomponent reactions (MCRs), a subset of one-pot reactions, are particularly efficient for building molecular complexity in a single step. The synthesis of various thiazole derivatives has been successfully achieved through one-pot, multicomponent approaches, often yielding the desired products in high yields and with operational simplicity. acgpubs.orgnih.govnih.gov For example, the condensation of an α-halocarbonyl compound, a thiosemicarbazide, and various anhydrides can be performed in a single pot to generate complex thiazole scaffolds. nih.gov
Table 2: Illustrative One-Pot Synthesis of Functionalized Thiazoles
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield (%) |
| 1 | α-Halo carbonyl | Thiosemicarbazide | Anhydride | NiFe₂O₄ / Ethanol:Water | Phthalazinyl/Pyridazinyl-thiazole | 75-92 |
| 2 | 2-Bromo-1-phenylethanone | Thiosemicarbazide | Carbonyl compound | - | 4-Phenyl-1,3-thiazole derivative | Not specified |
| 3 | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehyde | Silica supported tungstosilicic acid | Substituted Hantzsch thiazole | 79-90 |
This table showcases examples of one-pot syntheses of various thiazole derivatives, illustrating the versatility of this methodology. The development of a specific one-pot process for this compound would be a novel extension of these principles.
The development of a one-pot process for N-(hetero)arylpiperidines using Zincke imine intermediates further demonstrates the power of this strategy in streamlining the synthesis of this important class of compounds. mdpi.com Such methodologies, by reducing the number of purification steps and minimizing solvent usage, align with the principles of green chemistry and contribute to more sustainable synthetic practices.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For (1-(Thiazol-2-yl)piperidin-4-yl)methanol, the spectrum is expected to show distinct signals corresponding to the thiazole (B1198619) ring, the piperidine (B6355638) ring, and the hydroxymethyl group. oregonstate.edulibretexts.org The chemical shift (δ), measured in parts per million (ppm), indicates the proton's electronic environment; electronegative atoms and aromatic systems typically shift signals downfield to higher ppm values. oregonstate.edulibretexts.orgucl.ac.uk
The two protons on the thiazole ring are expected to appear as doublets in the aromatic region (typically δ 7.0–9.0 ppm), with their specific shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. chemicalbook.comrsc.orgmodgraph.co.uk The protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) would be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen. The remaining piperidine protons and the proton at position 4 would produce a complex set of multiplets in the upfield region (δ 1.2–2.0 ppm). The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and would likely appear as a doublet near δ 3.5 ppm. The hydroxyl proton (-OH) typically presents as a broad singlet with a variable chemical shift depending on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Thiazole-H (C4-H, C5-H) | 7.0 - 8.0 | Doublet (d) |
| Piperidine-H (axial/equatorial, C2/C6) | 3.8 - 4.2 | Multiplet (m) |
| -CH₂OH | 3.4 - 3.6 | Doublet (d) |
| Piperidine-H (axial/equatorial, C3/C5) | 1.8 - 2.1 | Multiplet (m) |
| Piperidine-H (C4) | 1.6 - 1.9 | Multiplet (m) |
| Piperidine-H (axial/equatorial, C3/C5) | 1.2 - 1.5 | Multiplet (m) |
| -OH | Variable | Broad Singlet (br s) |
Note: Predicted values are based on typical chemical shifts for thiazole and substituted piperidine moieties. chemicalbook.comchemicalbook.com
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule typically produces a single signal, making it invaluable for determining the carbon framework. libretexts.orgcompoundchem.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. libretexts.orgoregonstate.edu
For this compound, the carbon atom of the thiazole ring bonded to both nitrogen and sulfur (C2) is expected to be the most downfield signal, typically appearing around δ 165-170 ppm. asianpubs.orgias.ac.in The other two thiazole carbons would resonate between δ 105-145 ppm. asianpubs.org The carbons of the piperidine ring adjacent to the nitrogen (C2, C6) would appear around δ 45-55 ppm. The carbon bearing the hydroxymethyl group (C4) and the hydroxymethyl carbon itself (-CH₂OH) would be found in the δ 40-70 ppm range. researchgate.net The remaining piperidine carbons (C3, C5) would be the most upfield signals, appearing around δ 25-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole (C2, N-C=S) | 165 - 170 |
| Thiazole (C4, C5) | 105 - 145 |
| -CH₂OH | 60 - 70 |
| Piperidine (C2, C6) | 45 - 55 |
| Piperidine (C4) | 35 - 45 |
| Piperidine (C3, C5) | 25 - 35 |
Note: Predicted values are based on typical chemical shifts for thiazole and substituted piperidine moieties. oregonstate.eduasianpubs.orgias.ac.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₉H₁₄N₂OS), the monoisotopic mass is approximately 198.08 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 199.09.
Tandem mass spectrometry (MS/MS) studies can induce fragmentation of the molecular ion, providing insight into the molecule's structure. nih.govscielo.br Common fragmentation pathways for piperidine-containing compounds involve cleavage of the ring or loss of substituents. nih.govresearchgate.netmiamioh.edu For this molecule, characteristic fragmentation could include:
Loss of the hydroxymethyl group: A neutral loss of CH₂O (30 Da) or H₂O (18 Da) followed by the remaining fragment.
Piperidine Ring Opening: Cleavage at the bonds alpha to the nitrogen atom is a common fragmentation pathway for cyclic amines. miamioh.edu
Cleavage of the Thiazole-Piperidine Bond: Scission of the bond between the two heterocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. masterorganicchemistry.com It is an effective method for identifying the functional groups present in a compound. vscht.czlibretexts.org
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the alcohol's hydroxyl group due to hydrogen bonding. libretexts.orgorgchemboulder.com
C-H Stretch (Aliphatic): Multiple sharp bands in the 3000-2850 cm⁻¹ region from the C-H bonds of the piperidine ring and the methylene (B1212753) group.
C-H Stretch (Aromatic): Weaker bands typically above 3000 cm⁻¹ corresponding to the C-H bonds on the thiazole ring.
C=N and C=C Stretch: Absorptions in the 1650-1500 cm⁻¹ range are characteristic of the thiazole ring system. researchgate.net
C-O Stretch: A strong, distinct band in the 1260-1050 cm⁻¹ region, indicative of the primary alcohol. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Thiazole | =C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic | -C-H Stretch | 3000 - 2850 | Medium-Strong |
| Thiazole Ring | C=N, C=C Stretch | 1650 - 1500 | Medium |
| Alcohol | C-O Stretch | 1260 - 1050 | Strong |
X-ray Diffraction for Solid-State Molecular Architecture
While NMR provides structural information in solution, X-ray diffraction analysis of a single crystal is the definitive method for determining a molecule's precise three-dimensional structure in the solid state. nih.govresearchgate.net Although a specific crystal structure for this compound is not publicly available, this technique would provide invaluable data.
X-ray crystallography would confirm the molecular connectivity and reveal:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Conformation: The piperidine ring would be expected to adopt a stable chair conformation, and the analysis would determine the orientation (axial or equatorial) of the thiazole and hydroxymethyl substituents. nih.govnih.gov
Stereochemistry: Unambiguous assignment of the relative stereochemistry.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing arrangement. nih.gov
Computational Chemistry in Structural Verification and Elucidation
Computational chemistry serves as a powerful tool to complement and verify experimental findings. mdpi.com Using methods like Density Functional Theory (DFT), various molecular properties can be calculated and compared with spectroscopic data. nih.gov
For this compound, computational approaches can:
Predict NMR Spectra: Calculation of ¹H and ¹³C chemical shifts can aid in the assignment of complex experimental spectra and help differentiate between possible isomers or conformers. acs.orgmdpi.comgithub.io
Simulate IR Spectra: Theoretical calculation of vibrational frequencies can be correlated with experimental IR bands, assisting in their assignment to specific bond vibrations.
Determine Stable Conformations: Geometry optimization calculations can identify the lowest energy conformation of the molecule, predicting the puckering of the piperidine ring and the spatial arrangement of its substituents.
Analyze Electronic Properties: Calculations can provide insights into the molecule's electronic structure, such as orbital energies and electrostatic potential, which can help rationalize its reactivity and intermolecular interactions.
The synergy between these computational predictions and experimental results from NMR, MS, IR, and X-ray diffraction provides a high degree of confidence in the final structural assignment. mdpi.com
Structure Activity Relationship Sar Investigations of 1 Thiazol 2 Yl Piperidin 4 Yl Methanol Derivatives in Targeted Biological Systems
Methodological Frameworks for SAR Studies
The foundation of SAR exploration lies in the systematic modification of a lead compound to map the chemical space and its influence on biological activity. For the (1-(Thiazol-2-yl)piperidin-4-yl)methanol scaffold, this involves a multifaceted approach targeting its primary structural components: the thiazole (B1198619) moiety, the piperidine (B6355638) ring, and the hydroxymethyl substituent.
The thiazole ring, an electron-rich aromatic system, serves as a crucial interaction hub, often engaging with biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. Its diversification is a primary strategy for modulating potency and selectivity. Research on related thiazole-containing compounds has demonstrated that substitutions at various positions of this ring can drastically alter biological outcomes. mdpi.combohrium.com
Below is a representative data table illustrating how systematic diversification of the thiazole ring in a hypothetical series of this compound derivatives could influence biological activity, based on established principles from related compounds.
| Compound ID | R1 (Thiazole C4-position) | R2 (Thiazole C5-position) | Relative Potency (Hypothetical) | Key Observation |
|---|---|---|---|---|
| A-1 | -H | -H | Baseline | Unsubstituted parent compound. |
| A-2 | -Phenyl | -H | ++ | Aryl substitution enhances activity. |
| A-3 | -4-Chlorophenyl | -H | ++++ | Electron-withdrawing group (EWG) at para position is favorable. mdpi.com |
| A-4 | -4-Methoxyphenyl | -H | +++ | Electron-donating group (EDG) is also well-tolerated. nih.gov |
| A-5 | -H | -Methyl | + | Small alkyl substitution shows a modest increase in activity. |
| A-6 | -H | -CO-Phenyl (Ketone) | +++++ | Introduction of a ketone linker can significantly boost potency. researchgate.net |
The piperidine ring acts as a non-aromatic, flexible linker that correctly orients the other functional groups for optimal target interaction. Its nitrogen atom provides a key handle for modification. SAR studies on aryl thiazole piperidine amides and other N-heterocyclic scaffolds show that N-acylation or N-sulfonylation can introduce new interaction points and modulate the basicity of the piperidine nitrogen, which often impacts pharmacokinetic properties. sioc-journal.cn For example, converting the secondary amine of the piperidine to an amide or sulfonamide can introduce hydrogen bond acceptors and provide vectors to explore additional binding pockets. sioc-journal.cnnih.gov
The hydroxymethyl group at the C4 position of the piperidine is a polar moiety capable of acting as a hydrogen bond donor and acceptor. Its modification or replacement is a critical aspect of SAR studies. Strategies include:
Esterification or Etherification: Converting the alcohol to an ester or ether can alter polarity, lipophilicity, and metabolic stability.
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid introduces different electronic and hydrogen-bonding capabilities.
Replacement: Replacing the hydroxymethyl group with other functionalities, such as an amide (carboxamide), amine (aminomethyl), or a small alkyl chain, can fundamentally change the interaction profile of the molecule with its biological target. For instance, replacing it with a carbonyl group could introduce new hydrogen bond acceptor capabilities but removes the donor function. nih.gov
The following table outlines potential modifications to the piperidine and hydroxymethyl groups and their predicted impact on activity.
| Compound ID | Modification on Piperidine (R3) | Modification on C4-Substituent (R4) | Relative Potency (Hypothetical) | Rationale for Change |
|---|---|---|---|---|
| B-1 | -H | -CH₂OH | Baseline | Parent scaffold. |
| B-2 | -CO-CH₃ (Acetyl) | -CH₂OH | +++ | N-acylation introduces H-bond acceptor; neutralizes basicity. sioc-journal.cn |
| B-3 | -SO₂-Phenyl | -CH₂OH | ++++ | N-sulfonylation provides vector for additional interactions. sioc-journal.cn |
| B-4 | -H | -COOH | + | Introduces negative charge; may increase polarity and reduce permeability. |
| B-5 | -H | -CO-NH₂ | ++ | Replaces H-bond donor/acceptor with a different geometry. nih.gov |
| B-6 | -H | -H | - | Removal of hydroxymethyl group likely abolishes key H-bond interaction. acs.org |
The spatial arrangement of atoms is paramount for molecular recognition by biological targets. For the this compound scaffold, this includes both the positional isomerism of substituents and the stereochemistry of chiral centers.
The connectivity of the piperidine ring to the thiazole at the C2 position is a common motif in medicinal chemistry. nih.gov Shifting this connection to the C4 or C5 position of the thiazole would create a distinct structural isomer with a different spatial projection of the piperidine ring relative to the thiazole's sulfur and nitrogen atoms, almost certainly leading to a different biological profile.
Furthermore, the introduction of substituents on the piperidine ring or the modification of the hydroxymethyl group can create chiral centers. For example, if a substituent were added at the C3 position of the piperidine ring, it would generate stereoisomers. It is a well-established principle that different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic fates. nih.gov One isomer may fit perfectly into a chiral binding site of a receptor or enzyme, while the other may bind weakly or not at all. nih.gov Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are crucial steps in advanced SAR studies to identify the optimal three-dimensional structure for biological activity.
Insights from Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide atomic-level insights into how a ligand might bind to its biological target. These methods complement experimental SAR by predicting binding modes and estimating binding affinities. nih.govsemanticscholar.org
For derivatives of this compound, a typical docking study would involve:
Target Identification and Preparation: A 3D structure of the biological target (e.g., an enzyme or receptor), obtained from X-ray crystallography or homology modeling, is prepared for docking.
Ligand Preparation: The 3D structures of the synthesized or designed derivatives are generated and energetically minimized.
Docking Simulation: The ligands are computationally placed into the active site of the target protein, and various conformations and orientations are sampled. A scoring function is used to rank the poses based on predicted binding affinity. impactfactor.org
These simulations can reveal key molecular interactions that govern activity. For this scaffold, likely interactions include:
Thiazole Ring: The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-conventional interactions. The aromatic ring itself is capable of forming π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov
Piperidine Ring: Typically engages in van der Waals or hydrophobic interactions. The protonated nitrogen (at physiological pH) can form a crucial salt bridge with acidic residues like aspartate or glutamate. nih.gov
Hydroxymethyl Group: The hydroxyl group is a prime candidate for forming strong hydrogen bonds, acting as both a donor and acceptor with polar residues or backbone carbonyls/amides in the active site. nih.gov
The following table summarizes the potential key interactions predicted from a hypothetical molecular docking study.
| Molecular Moiety | Potential Interacting Residue(s) in Target | Type of Interaction | Significance for Binding |
|---|---|---|---|
| Thiazole Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor) | Anchors the thiazole head group. |
| Thiazole Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking | Orients the aromatic system. |
| Piperidine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | Ionic Bond / Salt Bridge | Provides a strong, charge-based anchor. |
| Piperidine Ring (aliphatic) | Leucine, Valine, Isoleucine | Hydrophobic / van der Waals | Contributes to overall binding affinity. |
| Hydroxymethyl (-OH) | Glutamine, Aspartate, Backbone C=O | Hydrogen Bond (Donor/Acceptor) | Provides specificity and additional binding energy. |
Theoretical Descriptors in Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com A mathematical model is developed that relates variations in activity to variations in molecular descriptors. imist.ma
For a series of this compound derivatives, a 2D or 3D-QSAR model could be built using a variety of calculated molecular descriptors. imist.manih.gov These descriptors quantify different aspects of the molecular structure:
Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity (MR), and polarity (Topological Polar Surface Area, TPSA). LogP is critical for membrane permeability, while MR relates to the volume and polarizability of the molecule. imist.ma
Electronic Descriptors: These include properties like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), and dipole moment. These descriptors relate to the molecule's reactivity and ability to participate in electrostatic interactions. imist.ma
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices (e.g., Chi indices) and shape indices (e.g., Kappa shape indices). They describe molecular size, shape, and branching. mdpi.com
A typical linear QSAR equation might take the form: log(1/IC₅₀) = c₀ + c₁(LogP) - c₂(E_LUMO) + c₃(MR)
In this hypothetical model, biological activity (expressed as the logarithm of the inverse of the IC₅₀) is positively correlated with lipophilicity and molar refractivity, and negatively correlated with the energy of the LUMO. Such a model, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent derivatives. imist.maresearchgate.net
The table below lists key descriptors and their relevance in QSAR studies of heterocyclic compounds.
| Descriptor Class | Example Descriptor | Significance in SAR Modeling |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity; relates to membrane transport and hydrophobic interactions. imist.ma |
| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability; models steric interactions. imist.ma |
| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack; relates to electronic interactions. imist.ma |
| Electronic | Dipole Moment | Measures polarity; important for electrostatic interactions in the binding site. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. |
Pharmacological Research and Mechanistic Studies of Thiazolyl Piperidine Methanol Derivatives
In Vitro Biological Activity Spectrum of Related Thiazole-Piperidine Compounds
The conjugation of thiazole (B1198619) and piperidine (B6355638) rings has resulted in hybrid molecules with notable biological activities. mdpi.comingentaconnect.com Researchers have synthesized and evaluated numerous derivatives, revealing a broad spectrum of in vitro efficacy across different therapeutic areas. These studies form the basis for understanding the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Antimicrobial Research Focus
Thiazole derivatives have been a focal point of antimicrobial research due to their ability to interfere with microbial growth and survival. mdpi.com The incorporation of a piperidine ring can enhance the lipophilicity and cell membrane permeability of these compounds, potentially increasing their antimicrobial potency. ingentaconnect.com
A variety of thiazole-piperidine and related derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel thiazole derivatives have shown considerable efficacy against Staphylococcus aureus and Klebsiella pneumoniae. tandfonline.com One study reported that a specific thiazole derivative exhibited more potent activity against S. aureus than the standard antibiotic ampicillin. tandfonline.com Another investigation into N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives found that one compound showed antibacterial activity against P. aeruginosa with a MIC value of 62.5 µg/mL and was as effective as streptomycin (B1217042) against S. aureus. ingentaconnect.com The structural features of these molecules, including the nature and position of substituents on both the thiazole and piperidine rings, play a crucial role in determining their antibacterial spectrum and potency. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole-Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazole | Staphylococcus aureus (ATCC: 13565) | Significant activity compared to ampicillin | tandfonline.com |
| 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Klebsiella pneumoniae (ATCC: 10031) | Potent activity compared to gentamicin | tandfonline.com |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide (Compound 3) | Pseudomonas aeruginosa | MIC: 62.5 µg/mL | ingentaconnect.com |
The antifungal potential of thiazole-piperidine derivatives is a significant area of research, with studies demonstrating their effectiveness against a range of fungal pathogens. nih.gov Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of Candida albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.govbohrium.com Another study highlighted that N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were particularly effective against C. albicans. ingentaconnect.com The mechanism of action for some of these compounds may involve disruption of the fungal cell wall and cell membrane. bohrium.com Furthermore, novel piperidinyl thiazole analogues have demonstrated excellent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov
Table 2: Antifungal Activity of Selected Thiazole-Piperidine Derivatives
| Compound/Derivative | Fungal Pathogen | Activity/MIC Value | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | MIC: 0.008–7.81 µg/mL | nih.govbohrium.com |
| N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives | Candida albicans (ATCC-22019) | More effective against C. albicans than bacteria | ingentaconnect.com |
| Novel piperidinyl thiazole analogues | Phytophthora infestans | Excellent in vitro and in vivo activity | nih.gov |
| Novel piperidinyl thiazole analogues | Plasmopara viticola | Excellent in vivo activity | nih.gov |
Thiazole-based compounds have emerged as promising candidates in the search for new anti-tubercular agents, particularly in light of increasing drug resistance. thieme-connect.combohrium.com These compounds can target key bacterial enzymes, disrupt cell wall synthesis, and interfere with essential metabolic pathways in Mycobacterium tuberculosis. thieme-connect.combohrium.com Research on acetylene-containing 2-(2-hydrazinyl) thiazole derivatives revealed that eight out of twenty-six synthesized compounds inhibited the growth of the H37Rv strain of M. tuberculosis, with MIC values ranging from 50 to 100 μg ml−1. nih.gov Another study on thiadiazole-linked thiazole derivatives identified compounds with significant MIC values, with one compound showing a MIC of 7.1285 μg/ml against M. tuberculosis (H37Ra). nih.gov The structural modifications on the thiazole core have a considerable impact on the anti-tubercular activity. thieme-connect.combohrium.com
Table 3: Anti-tubercular Activity of Selected Thiazole Derivatives
| Compound/Derivative | Mycobacterium Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Acetylene containing 2-(2-hydrazinyl) thiazole derivatives | M. tuberculosis H37Rv | MIC: 50–100 μg ml−1 | nih.gov |
| Thiadiazole-linked thiazole derivative (Compound 5l) | M. tuberculosis H37Ra | MIC: 7.1285 μg/ml | nih.gov |
Anti-Inflammatory and Antioxidant Research Approaches
Thiazole derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. benthamscience.com The anti-inflammatory effects of some thiazole compounds are attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. researchgate.net For instance, a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were found to suppress carrageenan-induced paw edema in rats. nih.gov Certain synthesized thiazole derivatives have demonstrated significant anti-inflammatory activity, with some showing up to 44% inhibition in the carrageenan test. wisdomlib.org
In addition to their anti-inflammatory properties, thiazole derivatives have also been explored for their antioxidant potential. ijastnet.comresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov Studies have shown that the radical dissipation activity of the thiazole ring, combined with the lipophilic nature of moieties like piperidinone oxime, contributes to their antioxidant effects. scispace.com Some novel thiazole derivatives have shown promising results in various in vitro antioxidant assays, including DPPH radical scavenging, nitric oxide scavenging, and inhibition of lipid peroxidation. ijastnet.com
Anticancer Research in Cell Line Models
The cytotoxic potential of thiazole-piperidine derivatives against various cancer cell lines has been a significant area of investigation. nih.gov Several studies have demonstrated the ability of these compounds to inhibit the proliferation of cancer cells and induce apoptosis. For example, newly synthesized thiazole derivatives have been shown to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One particular compound exhibited potent antiproliferative activity with IC50 values of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells. mdpi.comresearchgate.net
Furthermore, thiazole-amino acid hybrid derivatives have displayed moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values as low as 2.07–8.51 μM. nih.govrsc.org The mechanism of action for some of these compounds involves cell cycle arrest and the induction of apoptosis. mdpi.com Another study on novel 1,3,4-thiadiazole-based thiazoles found that certain derivatives had encouraging anticancer activity against the HepG2-1 cell line, with IC50 values of 0.69 ± 0.41 and 1.82 ± 0.94 μM. tandfonline.com A new thiazole derivative also showed strong cytotoxicity against HepG-2 and MCF-7 cell lines. nih.gov
Table 4: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| Thiazole derivative (Compound 4c) | MCF-7 (Breast Cancer) | IC50: 2.57 ± 0.16 µM | mdpi.comresearchgate.net |
| Thiazole derivative (Compound 4c) | HepG2 (Liver Cancer) | IC50: 7.26 ± 0.44 µM | mdpi.comresearchgate.net |
| Thiazole-amino acid hybrid derivatives | A549, HeLa, MCF-7 | IC50: 2.07–8.51 μM | nih.govrsc.org |
| 1,3,4-Thiadiazole-based thiazole (Compound 16b) | HepG2-1 (Liver Cancer) | IC50: 0.69 ± 0.41 µM | tandfonline.com |
| 1,3,4-Thiadiazole-based thiazole (Compound 21) | HepG2-1 (Liver Cancer) | IC50: 1.82 ± 0.94 µM | tandfonline.com |
| New thiazole derivative | HepG-2 (Liver Cancer) | Strong cytotoxicity | nih.gov |
Enzyme Modulatory Investigations
Derivatives of the thiazolyl-piperidine methanol (B129727) scaffold have been investigated for their ability to modulate the activity of various enzymes, including kinases, peptidyl prolyl cis-trans isomerases, and glutaminase.
Kinases: The thiazole structural motif is a common feature in a multitude of compounds designed as protein kinase inhibitors. mdpi.com Due to their critical role in cellular signaling, abnormal kinase activity is often implicated in diseases like cancer, making them a key target for therapeutic intervention. mdpi.com Thiazole derivatives have shown potential in inhibiting both serine/threonine and tyrosine kinases. mdpi.com For instance, certain thiazole derivatives bearing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E kinase, with some compounds exhibiting IC50 values in the nanomolar range, surpassing the activity of the standard drug dabrafenib. mdpi.com While extensive research on various thiazole-containing compounds exists, specific kinase inhibition data for (1-(Thiazol-2-yl)piperidin-4-yl)methanol itself is not extensively detailed in the available literature. However, the broader class of thiazole derivatives continues to be a focal point for the development of novel kinase inhibitors. mdpi.com
Peptidyl Prolyl cis-trans Isomerase: The enzyme Pin1, a peptidyl prolyl cis-trans isomerase (PPIase), is a novel target in cancer therapy due to its role in regulating the conformation of specific phosphorylated serine/threonine-proline motifs in substrate proteins. nih.gov A number of thiazole derivatives have been designed and synthesized as Pin1 inhibitors. nih.govnih.gov Notably, thiazole derivatives featuring an oxalic acid group at the 4-position have been identified as potent inhibitors of human Pin1, with IC50 values in the low micromolar range. nih.gov Further structure-activity relationship (SAR) studies led to the discovery that incorporating a 2-oxa-6-azaspiro nih.govnih.govheptane moiety on the thiazole scaffold can yield highly potent Pin1 inhibitors, with one such compound demonstrating an IC50 value of 0.95 μM. nih.gov Molecular modeling studies suggest that the inclusion of an alicyclic ring with a hydrogen bond acceptor is a viable strategy for enhancing binding affinity to Pin1. nih.gov
Glutaminase: Glutaminase 1 (GLS1) is another enzyme of interest, particularly in the context of cancer metabolism. A series of compounds structurally related to this compound, specifically 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been developed as selective GLS1 inhibitors. One derivative from this series, compound 24y , displayed excellent potency against GLS1 with an IC50 value of 68 nM and exhibited over 220-fold selectivity for GLS1 over GLS2. In vitro studies indicated that this compound's mechanism of action involves the mitochondrial GLS1 pathway, leading to an upregulation of reactive oxygen species (ROS) levels.
Here is an interactive data table summarizing the enzyme modulatory activities of selected thiazolyl-piperidine methanol derivatives and related compounds:
| Compound Class | Target Enzyme | Key Findings | Reference |
| Thiazole derivatives | Kinases (e.g., B-RAFV600E) | Nanomolar inhibition, surpassing standard drugs. | mdpi.com |
| Thiazole derivatives with oxalic acid | Pin1 (PPIase) | Potent inhibition with low micromolar IC50 values. | nih.gov |
| Thiazole derivative with 2-oxa-6-azaspiro nih.govnih.govheptane | Pin1 (PPIase) | High potency with an IC50 of 0.95 μM. | nih.gov |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog (Compound 24y) | Glutaminase 1 (GLS1) | IC50 of 68 nM; >220-fold selectivity over GLS2. |
Receptor-Ligand Binding and Functional Assays
The interaction of thiazolyl-piperidine methanol derivatives with various receptors is a key aspect of their pharmacological profile. While specific binding data for the parent compound is limited, studies on related piperidine and piperazine (B1678402) structures provide insights into the potential receptor interactions of this class of molecules.
For example, a screening of a collection of piperidine/piperazine-based compounds led to the identification of a potent sigma receptor 1 (S1R) ligand, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ), which exhibited a high affinity with a Ki value of 3.2 nM. nih.gov Functional assays revealed that this compound acts as an S1R agonist. nih.gov Such studies highlight the potential for the piperidine core of the thiazolyl-piperidine methanol scaffold to interact with sigma receptors.
Another study on chiral (piperazin-2-yl)methanol derivatives, which share a structural relationship with the target compound, investigated their affinity for sigma receptors. nih.gov These receptor binding studies, conducted on guinea pig brain and rat liver membrane preparations, showed that the presence of an additional phenyl residue in the N-4 substituent was favorable for high sigma-1 receptor affinity. nih.gov One such derivative, a p-methoxybenzyl substituted piperazine, demonstrated a Ki of 12.4 nM for the sigma-1 receptor with selectivity over other receptors. nih.gov
These findings suggest that derivatives of this compound could potentially exhibit affinity for sigma receptors, and that modifications to the thiazole and methanol moieties could modulate this binding and functional activity. However, dedicated receptor-ligand binding and functional assays on this specific chemical series are required for a conclusive understanding.
Molecular and Cellular Mechanistic Elucidation
Understanding the molecular and cellular mechanisms of action is crucial for the development of thiazolyl-piperidine methanol derivatives as therapeutic agents. Research in this area has focused on identifying molecular targets, elucidating effects on cellular signaling pathways, and utilizing computational models to form mechanistic hypotheses.
Exploration of Molecular Target Interactions
Investigations into the molecular targets of thiazolyl-piperidine methanol and its analogs have identified several key proteins and protein complexes.
NF-κB activation: The transcription factor nuclear factor kappa B (NF-κB) is a critical regulator of inflammatory responses and cell proliferation. nih.gov Inhibition of the NF-κB pathway is a potential therapeutic strategy for various diseases, including cancer. nih.gov Studies on methyl-thiol-bridged oxadiazole and triazole heterocycles, which can be considered structural analogs of thiazole-containing compounds, have shown that these molecules can inhibit the activation of NF-κB in human chronic myelogenous leukemia (CML) cells. nih.gov One lead compound was found to suppress the expression of several NF-κB target genes, including Bcl-2/xl, MMP-9, COX-2, survivin, and VEGF, ultimately leading to apoptosis of CML cells. nih.gov This suggests that thiazolyl-piperidine methanol derivatives may also have the potential to modulate the NF-κB signaling pathway.
NLRP3 inflammasome: The NLRP3 inflammasome is a multiprotein complex involved in the inflammatory response. A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been designed and synthesized as NLRP3 inflammasome inhibitors. nih.gov These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. nih.gov
DprE1: Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents. A high-throughput screening hit, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, which contains a piperidine moiety, was identified as a potent antitubercular agent. Whole genome sequencing of resistant mutants revealed mutations in DprE1, confirming it as the molecular target.
MAGL: Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system. A novel array of reversible and irreversible MAGL inhibitors has been developed based on a piperazinyl azetidine (B1206935) scaffold with a thiazole moiety. These compounds, such as (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (B1398055) derivatives, demonstrate the potential for the thiazolyl-piperidine framework to interact with and inhibit MAGL.
Studies on Cellular Signaling Pathways
The modulation of cellular signaling pathways by thiazolyl-piperidine methanol derivatives is an area of active investigation. The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are two of the most studied cascades in this context.
The MAPK signaling pathway is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The effects of various compounds on this pathway are often cell-type and context-dependent. nih.gov For instance, methanol extracts of certain plants have been shown to modulate MAPK activation and induce apoptosis in cancer cells. researchgate.net
The PI3K/Akt pathway is another critical signaling cascade that is frequently activated in various cancers and plays a role in cell proliferation, growth, and metabolism. mdpi.com Thymoquinone, for example, has been shown to inhibit the PI3K/Akt pathway, leading to a reduction in the expression of the glycolytic enzyme Hexokinase 2 (HK2) and subsequent inhibition of glycolytic metabolism and tumor growth in colorectal cancer cells. mdpi.com While these studies were not conducted on thiazolyl-piperidine methanol derivatives specifically, they highlight the potential for small molecules to modulate these key cellular signaling pathways. Further research is needed to determine the specific effects of the this compound scaffold on these and other signaling cascades.
Computational Simulations for Mechanistic Hypotheses
Computational methods, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for generating mechanistic hypotheses and guiding the design of novel thiazolyl-piperidine methanol derivatives.
Molecular Docking: Molecular docking simulations have been widely used to predict the binding modes of thiazole derivatives to their target proteins. mdpi.com For instance, the binding features of a thiazole derivative that inhibits Pin1 were predicted using the CDOCKER program, providing insights for further optimization. nih.gov In another study, docking simulations of thiazole clubbed pyridine (B92270) scaffolds with the main protease of SARS-CoV-2 were performed to explore their potential as antiviral agents. mdpi.com
Molecular Dynamics Simulations: MD simulations provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. These simulations have been applied to docked complexes of thiazole derivatives to verify the stability of the predicted binding poses and to understand the thermodynamic properties of the interaction. mdpi.com For example, MD simulations of a thiazole-pyridine hybrid with the SARS-CoV-2 main protease were conducted using the Desmond software package with the OPLS-2005 force field. mdpi.com
QSAR Studies: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study thiazole and piperazine derivatives. nih.govimist.ma These models can help to identify the key structural features that contribute to the desired activity and can be used to predict the activity of newly designed compounds. imist.ma For example, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors were correlated with their antagonistic activity. nih.gov Similarly, QSAR studies on thiazole derivatives as Pin1 inhibitors have been performed to guide the rational design of new, more potent compounds. imist.ma
Here is an interactive data table summarizing the computational approaches used to study thiazolyl-piperidine derivatives and related compounds:
| Computational Method | Application | Key Findings/Insights | Reference(s) |
| Molecular Docking | Predicting binding modes of thiazole derivatives | Identification of key interactions with target proteins (e.g., Pin1, SARS-CoV-2 Mpro). | mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Verifying binding stability and thermodynamic properties | Confirmation of stable ligand-protein complexes. | mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Relating chemical structure to biological activity | Identification of important steric and electrostatic features for activity. | nih.govimist.ma |
| QSAR | Guiding rational drug design | Development of predictive models for designing more potent inhibitors. | imist.ma |
Emerging Research Frontiers and Future Perspectives
Rational Design of Next-Generation Thiazolyl-Piperidine Methanol (B129727) Analogs
The rational design of new analogs of (1-(Thiazol-2-yl)piperidin-4-yl)methanol is guided by structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic profiles. For thiazole-containing compounds, SAR studies have revealed that substitutions at various positions on the ring significantly influence biological activity. nih.govacademie-sciences.fr For instance, the introduction of specific substituents on the thiazole (B1198619) ring can enhance antimicrobial or anticancer efficacy. nih.govmdpi.com Similarly, modifications to the piperidine (B6355638) ring are known to impact a compound's interaction with biological targets and its metabolic stability. nih.govdndi.org
Future design strategies will likely focus on several key areas:
Modification of the Thiazole Ring: Introducing diverse substituents (e.g., halogens, alkyl, aryl groups) at the 4- and 5-positions of the thiazole ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced target binding. ijper.org
Alteration of the Piperidine Scaffold: The piperidine ring can be modified to explore different conformations or to introduce additional functional groups. For example, unsaturation of the piperidine ring has been shown to increase potency in some compound series. dndi.org
Modification of the Methanol Linker: The hydroxyl group of the methanol linker is a key site for potential modification. Esterification or etherification could be explored to create prodrugs with improved bioavailability or to alter the compound's binding mode with its target.
| Scaffold/Analog Class | Modification | Impact on Activity | Reference Insight |
|---|---|---|---|
| Thiazole Derivatives | Para-halogen-substituted phenyl attached to the thiazole ring. | Important for anticonvulsant activity. | nih.gov |
| 2-Imino-4-thiazolidinone Analogs | Introduction of electron-donating or withdrawing groups. | Electron-releasing groups decreased activity against MCF-7 cancer cells. | nih.gov |
| Piperidine-based Analogs | Introduction of unsaturation to the piperidine ring. | Resulted in a ten-fold increase in potency against Trypanosoma cruzi. | dndi.org |
| Benzothiazole-phenyl Analogs | Hydroxyl substituents on the phenyl ring. | More effective than alkoxy or methyl sulphonyl substituents for anticancer activity. | globalresearchonline.net |
Exploration of Novel Therapeutic Applications
The thiazole and piperidine moieties are present in a wide range of clinically used drugs, suggesting a broad spectrum of potential therapeutic applications for their hybrid structures. nih.govnih.gov Research into related compounds provides a roadmap for exploring the therapeutic potential of this compound and its future analogs.
Potential therapeutic areas for investigation include:
Anticancer Activity: Thiazole derivatives have been investigated as anticancer agents, with some compounds showing efficacy against various human tumor cell lines, including breast, colon, and liver cancer. nih.govmdpi.comglobalresearchonline.net The mechanism often involves the induction of apoptosis. nih.gov
Anti-inflammatory Effects: Certain thiazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like prostaglandin E2 (PGE2). globalresearchonline.net
Antimicrobial Properties: The thiazole ring is a key feature of some antifungal and antibacterial agents. globalresearchonline.netresearchgate.net Novel derivatives could be developed to combat drug-resistant microbial strains.
Neurological Disorders: Thiazole-containing compounds have been explored for their potential in treating neurological conditions, with some analogs showing anticonvulsant activity. nih.gov
| Therapeutic Area | Observed Activity in Related Compounds | Example Compound Class |
|---|---|---|
| Oncology | Cytotoxicity against HepG2, HCT 116, and MCF-7 cell lines. | Piperazine-based bis(thiazole) hybrids. nih.gov |
| Inflammatory Diseases | Inhibition of PGE2 secretion. | Amino thiazole derivatives. globalresearchonline.net |
| Infectious Diseases | Activity against Staphylococcus epidermidis. | Thiazole derivatives. mdpi.com |
| Neurology (Anticonvulsant) | Protection in Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. | Thiazole-bearing 4-thiazolidinone analogues. nih.gov |
Advancements in Synthetic Strategies for Scalable and Sustainable Production
The development of efficient, scalable, and sustainable synthetic routes is crucial for the future of this compound and its analogs. Traditional methods for synthesizing thiazole rings, such as the Hantzsch thiazole synthesis, often involve harsh conditions. researchgate.net Modern synthetic chemistry offers several advanced strategies to overcome these limitations.
Future advancements in synthesis will likely incorporate:
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. dur.ac.uk This technology allows for precise control over reaction parameters, leading to higher yields and purity. dur.ac.uk
Microwave-Assisted Synthesis: Microwave reactors can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like thiazolidinones. dur.ac.uknih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and one-pot reactions minimizes waste and energy consumption. nih.govnih.gov For example, the use of ionic liquids or nano-Fe3O4@SiO2-supported ionic liquids as catalysts has been reported for the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. nih.gov
Novel Cyclization Methods: Research into new catalytic systems and reaction pathways for the formation of the thiazole and piperidine rings can lead to more direct and atom-economical syntheses. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. biomedgrid.com These computational tools can be applied to the development of this compound analogs in several ways. nih.govcrimsonpublishers.com
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that predict the biological activity of novel thiazole derivatives based on their chemical structures. nih.gov These models help prioritize which analogs to synthesize and test, saving time and resources. nih.gov
Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This approach can rapidly identify novel thiazolyl-piperidine methanol derivatives with desired activities.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecules with optimized properties. nih.gov These models can be trained on existing datasets of active compounds to generate novel thiazolyl-piperidine structures that are predicted to have high potency and favorable drug-like properties.
Property Prediction: ML models can accurately predict various physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and toxicity. crimsonpublishers.comnih.gov This allows for the early-stage filtering of compounds that are unlikely to succeed in later stages of drug development. Bayesian optimization, informed by docking scores, can further accelerate the optimization of drug potency. chemrxiv.orgchemrxiv.org
Integration of Multi-Omics Data for Systems-Level Biological Understanding
To fully understand the therapeutic potential and mechanism of action of this compound, a systems biology approach is essential. researchgate.net This involves integrating data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—to build a holistic picture of how the compound affects biological systems. nih.govnih.gov
Future research will benefit from:
Mechanism of Action Elucidation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify the specific cellular pathways that are modulated. nih.govplos.org This can reveal the compound's mechanism of action and potential off-target effects.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a drug. nih.gov This is a crucial step towards personalized medicine, where treatments can be tailored to individual patients.
Pathway Analysis: Integrating multi-omics data allows for the construction of detailed network models of cellular processes. nih.govarxiv.org These models can be used to understand how a compound's effects propagate through biological networks and to identify key nodes that could be targeted for synergistic therapies. researchgate.net The integration of these diverse datasets helps bridge the gap from genotype to phenotype, providing a clearer understanding of the system under study. nih.gov
By leveraging these emerging frontiers, the scientific community can unlock the full therapeutic potential of this compound and its next-generation analogs, paving the way for novel treatments for a range of diseases.
Q & A
Q. What are the key synthetic routes for preparing (1-(Thiazol-2-yl)piperidin-4-yl)methanol, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) yields heterocyclic intermediates, which can be further functionalized . Ethanol-based reflux systems (2–4 hours) are also effective for forming thiazole-piperidine scaffolds, with yields dependent on stoichiometric ratios and solvent polarity . Key steps include controlled heating, solvent selection, and post-reaction purification (e.g., filtration and recrystallization from ethanol or methanol) .
Q. How can researchers verify the purity and structural integrity of this compound?
Purity is assessed via thin-layer chromatography (TLC) using silica gel plates and UV visualization, with methanol/ethyl acetate as a common mobile phase . Structural confirmation requires spectral analysis:
Q. What solvents are optimal for recrystallization, and how does solubility affect experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Recrystallization from methanol/ethanol mixtures (1:1 v/v) improves purity . Solubility challenges in aqueous media may necessitate co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
Systematic optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate cyclization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to control exothermic side reactions .
- Solvent polarity : Higher ethanol content reduces by-product formation in thiazole ring closure .
- Stoichiometry : Excess hydrazine (1.2–1.5 eq) ensures complete conversion of ketone intermediates .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition) using Ellman’s method .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
Q. How can researchers resolve contradictions in spectral or chromatographic data?
- Multi-technique validation : Cross-check NMR/IR data with computational predictions (e.g., DFT for vibrational modes) .
- HPLC-MS : High-resolution LC-MS to distinguish isomers or degradation products .
- X-ray crystallography : Single-crystal analysis for unambiguous structural assignment .
Q. What computational approaches predict the compound’s reactivity or binding affinity?
- Docking studies : AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) .
- DFT calculations : Gaussian software to map electron density and reactive sites (e.g., nucleophilic OH group) .
- MD simulations : GROMACS for stability analysis in solvent or protein-ligand complexes .
Q. How can by-products from synthesis be identified and mitigated?
- GC-MS or LC-MS : Detect low-abundance impurities (e.g., unreacted hydrazine derivatives) .
- Column chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) to separate by-products .
- Reaction quenching : Rapid cooling and pH adjustment (e.g., NaOH addition) to halt side reactions .
Methodological Challenges and Solutions
- Low solubility : Use sonication or surfactants (e.g., Tween-80) to enhance dissolution in aqueous buffers .
- Stereochemical complexity : Chiral HPLC with amylose-based columns to resolve enantiomers .
- Scale-up limitations : Microreactor systems for improved heat/mass transfer in gram-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
